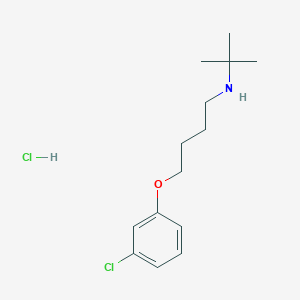
N-(tert-butyl)-4-(3-chlorophenoxy)-1-butanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-4-(3-chlorophenoxy)-1-butanamine hydrochloride, commonly known as tBuClPhOBuNH2 HCl, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of β-agonists and has been used in various biochemical and physiological studies.
作用机制
The mechanism of action of tBuClPhOBuNH2 HCl involves binding to the β2-adrenergic receptor and activating the G protein-coupled signaling pathway. This leads to the activation of adenylate cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses such as bronchodilation and increased heart rate.
Biochemical and Physiological Effects:
tBuClPhOBuNH2 HCl has been shown to have various biochemical and physiological effects, including bronchodilation, increased heart rate, and increased lipolysis. It has also been shown to increase glucose uptake in skeletal muscle cells and improve insulin sensitivity. The compound has been used in studies to investigate the role of the β2-adrenergic receptor in various physiological processes.
实验室实验的优点和局限性
One of the advantages of using tBuClPhOBuNH2 HCl in lab experiments is its selectivity for the β2-adrenergic receptor, which allows for specific targeting of this receptor. Another advantage is its stability, which allows for long-term storage and use in experiments. However, one limitation is its solubility, which can be a challenge in some experimental conditions.
未来方向
There are several future directions for research on tBuClPhOBuNH2 HCl. One direction is to investigate its potential therapeutic applications, such as in the treatment of asthma or metabolic disorders. Another direction is to study its interactions with other signaling pathways, such as the insulin signaling pathway. Additionally, further studies are needed to optimize the synthesis method and improve the yield and purity of the compound.
Conclusion:
In conclusion, tBuClPhOBuNH2 HCl is a chemical compound that has been widely used in scientific research to study the β2-adrenergic receptor. Its selective agonist activity and stability make it a valuable tool for investigating the structure and function of this receptor. Further research is needed to explore its potential therapeutic applications and optimize its synthesis method.
合成方法
The synthesis of tBuClPhOBuNH2 HCl involves the reaction of tert-butylamine, 3-chlorophenol, and 1-chlorobutane in the presence of a base, followed by the addition of hydrochloric acid. The yield of the compound is around 60% with a purity of 98%. The synthesis method has been optimized to increase the yield and purity of the compound.
科学研究应用
TBuClPhOBuNH2 HCl has been widely used in scientific research to study the β-adrenergic receptor. It acts as a selective agonist for the β2-adrenergic receptor, which is a G protein-coupled receptor that regulates various physiological processes such as metabolism, cardiovascular function, and bronchodilation. The compound has been used to study the structure and function of the β2-adrenergic receptor, including its activation and desensitization mechanisms.
属性
IUPAC Name |
N-tert-butyl-4-(3-chlorophenoxy)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO.ClH/c1-14(2,3)16-9-4-5-10-17-13-8-6-7-12(15)11-13;/h6-8,11,16H,4-5,9-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMPQBVYFJFEHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCCOC1=CC(=CC=C1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-butenoyl)-7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6070211.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B6070214.png)
![2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6070233.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6070240.png)
![N-[2-(aminocarbonyl)phenyl]-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide](/img/structure/B6070247.png)
![(2-chloro-4,5-dimethoxybenzyl)[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B6070252.png)
![3-(4-chlorophenyl)-5-(3-methyl-2-furoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6070253.png)
![6-(3-fluorophenyl)-N-methyl-N-[1-(2-pyridinyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6070261.png)
![5-({3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2-(methylthio)pyrimidine](/img/structure/B6070268.png)
![6-chloro-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6070273.png)
![N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]-2-nitro-N-phenylbenzenesulfonamide](/img/structure/B6070276.png)
![7-(4-fluorophenyl)-2-mercapto-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6070277.png)
![3-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-1-methyl-4(1H)-quinolinone](/img/structure/B6070299.png)
![4-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B6070310.png)